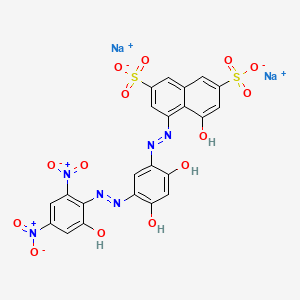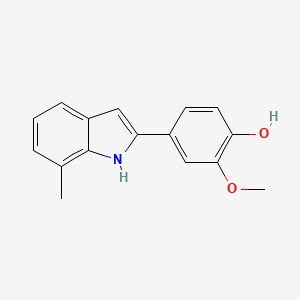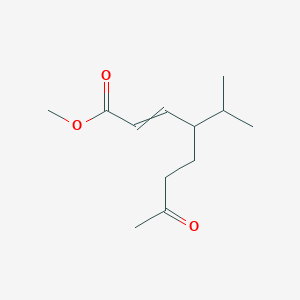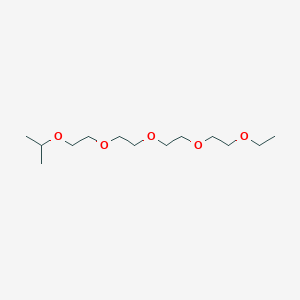
Umbrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of umbrosine involves the extraction of the compound from the ethanolic extract of Aconitum umbrosum . The process typically includes the following steps:
Extraction: The plant material is subjected to ethanol extraction to obtain the crude extract.
Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.
Crystallization: The purified compound is crystallized from ethanol to obtain colorless crystals.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial-scale production would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Umbrosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like Raney nickel.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate
Reducing Agents: Raney nickel
Solvents: Ethanol for extraction and crystallization
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of umbrosine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that this compound exerts its effects through interactions with cellular receptors and enzymes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Aconitine: Another alkaloid from the Aconitum species, known for its toxic properties.
Lycoctonine: A related alkaloid with similar chemical structure and properties.
Uniqueness of Umbrosine
This compound is unique due to its specific chemical structure and the plant source from which it is derived.
Properties
CAS No. |
63201-50-3 |
|---|---|
Molecular Formula |
C24H39NO6 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
11-ethyl-4,6-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,16,18-triol |
InChI |
InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)19(12)31-4)17(21(24)25)18(27)20(22)24/h12-21,26-28H,5-11H2,1-4H3 |
InChI Key |
FUJKZUBHKFCRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


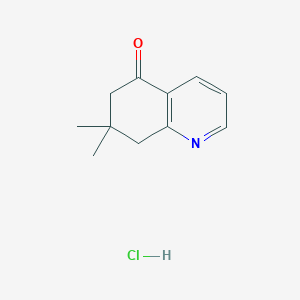

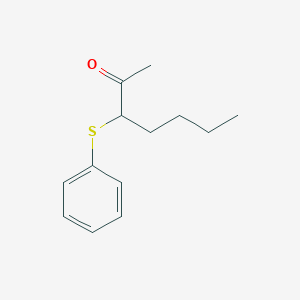
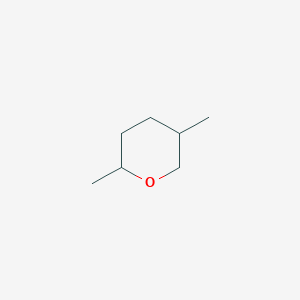
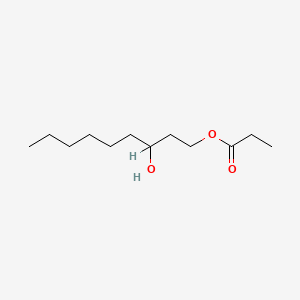
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
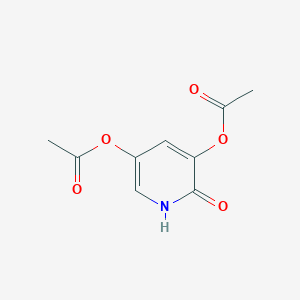
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)

